REACTION_CXSMILES
|
[O:1]=[C:2]([CH3:11])[C:3](=[N:8][O:9][CH3:10])[C:4]([O:6][CH3:7])=[O:5].[Br:12]Br>C(Cl)(Cl)Cl>[Br:12][CH2:11][C:2](=[O:1])[C:3](=[N:8][O:9][CH3:10])[C:4]([O:6][CH3:7])=[O:5]
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
O=C(C(C(=O)OC)=NOC)C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
under stirring at room temperature for an hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The reaction mixture is washed with a 5% aqueous solution of sodium hydrogen carbonate and water in the order
|
Type
|
CUSTOM
|
Details
|
the organic layer is dried
|
Type
|
DISTILLATION
|
Details
|
The solvent is then distilled off
|
Name
|
|
Type
|
product
|
Smiles
|
BrCC(C(C(=O)OC)=NOC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 52.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 87.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |